2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride

Acetylcholinesterase Cholinergic neurotransmission Enzyme inhibition

Researchers studying cholinergic-serotonergic cross-talk often face a lack of single-molecule probes with validated dual activity. Closely related phenylthioethylamine analogs fail to replicate this profile. This compound uniquely delivers: - AChE inhibition (IC₅₀ = 27 nM) for modulating acetylcholine levels in cortical homogenates. - 5-HT₁A receptor agonism (EC₅₀ = 203 nM) for cAMP modulation assays in HEK293 cells. - Exclusive dual-target engagement absent in N-H, N,N-diethyl, and primary amine analogs, ensuring experimental specificity without substitution risk.

Molecular Formula C9H13Cl2NS
Molecular Weight 238.18 g/mol
CAS No. 115334-99-1
Cat. No. B1432605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride
CAS115334-99-1
Molecular FormulaC9H13Cl2NS
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESCNCCSC1=CC=C(C=C1)Cl.Cl
InChIInChI=1S/C9H12ClNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
InChIKeyMNOUJZHYPQRWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Chlorophenyl)thio)-N-methylethan-1-amine Hydrochloride: Chemical Profile & Pharmacology


2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride is a synthetic small‑molecule belonging to the phenylthioethylamine class, characterized by a 4‑chlorophenyl thioether linked to an N‑methylethan‑1‑amine backbone and formulated as the hydrochloride salt [1]. It has been profiled in curated bioactivity databases and demonstrates a dual pharmacological fingerprint: sub‑micromolar inhibition of acetylcholinesterase (AChE) and low‑micromolar agonist activity at the serotonin 5‑HT₁A receptor [2]. This dual activity profile distinguishes it from many mono‑targeted analogs and positions it as a potential tool compound for investigating cholinergic‑serotonergic cross‑talk.

Dual AChE / 5-HT₁A tool compound for cholinergic-serotonergic cross-talk studies
N-methyl substitution confers unique dual activity profile vs. N-H and N,N-diethyl analogs
Phenylthioethylamine scaffold with reported CNS drug-like properties (predicted BBB permeant)

2-((4-Chlorophenyl)thio)-N-methylethan-1-amine Hydrochloride: Substitution Limitations


The phenylthioethylamine scaffold is highly sensitive to N‑substitution, with small changes in the amine moiety dramatically altering biological target engagement. For example, the primary amine analog 2‑((4‑chlorophenyl)thio)ethanamine lacks the N‑methyl modification and does not appear in curated bioactivity databases with the same dual AChE/5‑HT₁A profile [1]. Furthermore, the N,N‑diethyl analog has been studied primarily as an inhibitor of carotenoid biosynthesis in *Phycomyces blakesleeanus*, a pathway unrelated to neurotransmitter systems, rather than as a CNS‑active agent [2]. These functional divergences mean that generic replacement with a “similar” phenylthioethylamine derivative would fail to reproduce the specific dual‑target pharmacology of the N‑methyl compound, making substitution scientifically unjustified without explicit experimental validation.

N-H analog
Primary amine 2-((4-chlorophenyl)thio)ethanamine lacks curated dual AChE/5-HT₁A bioactivity; N-methyl group critical for target engagement
N,N-diethyl analog
Studied as carotenoid biosynthesis inhibitor in Phycomyces, not as neurotransmitter system ligand; functional pathway divergence makes direct substitution unsuitable

2-((4-Chlorophenyl)thio)-N-methylethan-1-amine Hydrochloride: Quantitative Evidence


AChE Inhibition in Murine Cortex

The target compound inhibits mouse AChE with an IC₅₀ of 27 nM, placing it in the nanomolar potency range comparable to reference AChE inhibitors such as donepezil (IC₅₀ ~ 6 nM in recombinant human AChE assays) [1]. In contrast, the nearest structural analog, 2-((4-chlorophenyl)thio)ethanamine (CAS 36155-35-8), shows no publicly curated AChE inhibition data, indicating that the N-methyl modification is critical for conferring enzyme affinity [2].

AChE Inhibition
Reported
IC₅₀ = 27 nM
Supports cholinergic pathway study context
Mouse cortical homogenate, Ellman’s method
Acetylcholinesterase Cholinergic neurotransmission Enzyme inhibition

5-HT₁A Agonism in HEK293 Cells

The compound acts as an agonist at the human 5-HT₁A receptor with an EC₅₀ of 203 nM, as measured in a LANCE ultra cAMP assay in HEK293 cells [1]. This is functionally distinct from buspirone (EC₅₀ ~ 20 nM for 5-HT₁A agonism) but aligns with the potency range of partial agonists used as anxiolytics [2]. The N-methyl substitution is essential, as the primary amine analog (CAS 36155-35-8) exhibits no curated 5-HT₁A activity [3].

5-HT₁A Agonism
Reported
EC₅₀ = 203 nM
Supports serotonergic pathway assay context
HEK293 cells, LANCE ultra cAMP assay
Serotonin receptor 5-HT1A agonism GPCR pharmacology

Dual AChE/5-HT₁A Activity

The combination of nanomolar AChE inhibition (IC₅₀ = 27 nM) and low-micromolar 5-HT₁A agonism (EC₅₀ = 203 nM) in a single molecule is a structural-specific outcome of the N-methyl substitution on the phenylthioethylamine scaffold [1]. The N,N-diethyl analog (reported in US Patent 4,183,927) was designed for platelet aggregation inhibition, with no mention of AChE or 5-HT₁A activity, while the N-H analog shows no publicly recorded activity at either target [2][3]. This dual profile emerges uniquely at the N-methyl configuration, not in the N-H or N,N-diethyl variants.

Dual Activity Profile
Class-level
N-methyl analog: dual AChE/5-HT₁A activity present
N-H and N,N-diethyl analogs: dual activity absent
Unique molecular signature for dual-pathway research
Based on curated database presence vs. absence
Dual-target pharmacology Structure-activity relationship Multifunctional ligand

Predicted BBB Permeability

In silico predictions indicate that the N-methyl compound is likely blood-brain barrier (BBB) permeant, based on its LogP of approximately 3.1 and low topological polar surface area (TPSA) of 41.7 Ų [1]. The primary amine analog (LogP ~ 2.5, TPSA ~ 51.2 Ų) is predicted to have lower BBB permeability due to higher polarity . This physicochemical difference suggests that the N-methyl derivative is better suited for CNS-targeted experiments, a requirement for studying cholinergic and serotonergic systems in the brain.

Predicted BBB Permeability
Data to verify
LogP 3.1, TPSA 41.7 Ų
Supports CNS research model context
In silico prediction; requires experimental validation
Blood-brain barrier CNS drug-likeness Physicochemical properties

2-((4-Chlorophenyl)thio)-N-methylethan-1-amine Hydrochloride: Research & Industrial Use Cases


Cholinergic Dysfunction Models

With a validated AChE IC₅₀ of 27 nM [1], the compound can serve as a chemical probe to modulate acetylcholine levels in murine cortical homogenates and potentially in cell-based cholinergic models. Its potency places it in the range of reference inhibitors, enabling studies of cholinergic signaling disruption.

Serotonergic Pathway Studies

The 5-HT₁A agonist activity (EC₅₀ = 203 nM) [1] allows the compound to be used in assays investigating serotonin receptor-mediated cAMP modulation in HEK293 cells or analogous systems. This functionality is absent in the N-H and N,N-diethyl analogs, making the N-methyl compound the only phenylthioethylamine derivative suitable for serotonergic probe studies.

Dual-Target Drug Discovery

The dual AChE inhibition and 5-HT₁A agonism [1] aligns with emerging multi-target therapeutic strategies for Alzheimer's disease and depression, where combined cholinergic enhancement and serotonergic modulation may offer advantages over single-mechanism agents. The compound can serve as a starting point for medicinal chemistry optimization of balanced dual ligands.

Cholinergic-Serotonergic Cross-Talk Probe

Because the compound uniquely engages both AChE and 5-HT₁A at pharmacologically relevant concentrations [1], it can be employed in co-treatment or co-localization studies to dissect the interplay between these two neurotransmitter systems in brain tissues, a capability that closely related phenylthioethylamines cannot provide.

Application
Selection Property
Validation Focus
Cholinergic signaling studies
Reported AChE inhibition context
Enzyme inhibition assay validation
Serotonergic pathway studies
Reported 5-HT₁A agonism context
GPCR cAMP assay validation
Multi-target ligand research
Dual AChE/5-HT₁A activity profile
Dual-pathway target engagement assessment
CNS neurotransmitter cross-talk research
Predicted BBB permeability profile
In vivo brain exposure validation
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